N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a quinazolinone core, a pyrrolidine ring, and methoxyphenyl groups, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. The key steps may include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its equivalents.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via cyclization reactions involving suitable amine and carbonyl compounds.
Methoxyphenyl Group Addition: The methoxyphenyl groups can be introduced through nucleophilic substitution reactions using methoxyphenyl halides and appropriate nucleophiles.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides (e.g., methoxyphenyl halides) and nucleophiles (e.g., amines) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents into the molecule.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biological studies, particularly in enzyme inhibition assays.
Medicine: The compound’s potential biological activities make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores, such as certain anticancer agents.
Pyrrolidine Derivatives: Molecules with pyrrolidine rings, which are often found in pharmaceuticals.
Methoxyphenyl Compounds: Compounds containing methoxyphenyl groups, which are common in various bioactive molecules.
Uniqueness
N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to its combination of structural features, which confer specific chemical and biological properties
Properties
Molecular Formula |
C23H24N4O5 |
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Molecular Weight |
436.5 g/mol |
IUPAC Name |
N-[3-(2-methoxyethyl)-4-oxoquinazolin-6-yl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C23H24N4O5/c1-31-10-9-26-14-24-20-8-3-16(12-19(20)23(26)30)25-22(29)15-11-21(28)27(13-15)17-4-6-18(32-2)7-5-17/h3-8,12,14-15H,9-11,13H2,1-2H3,(H,25,29) |
InChI Key |
KVZPRZVMCFYTHR-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=NC2=C(C1=O)C=C(C=C2)NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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